molecular formula C15H10ClNO B196287 5H-Dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-22-0

5H-Dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No. B196287
CAS RN: 33948-22-0
M. Wt: 255.7 g/mol
InChI Key: APJYHXJGXDPGBA-UHFFFAOYSA-N
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Description

5H-Dibenzo[b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound . It is used as a pharmaceutical intermediate, mainly in the synthesis of carbamazepine and other drugs . It is also known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride can be achieved from 5H-dibenzo[b,f]azepine . New compounds have been synthesized by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride with 1-phenylpiperazine and pyrrolidine . Another method involves the reaction of the corresponding 4,5-dilithio derivatives and different N,N-dimethylamides .


Molecular Structure Analysis

The molecular formula of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is C15H10ClNO . Its molecular weight is 255.70 g/mol . The IUPAC name is benzobbenzazepine-11-carbonyl chloride . The InChI is 1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H . The canonical SMILES is C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl .


Chemical Reactions Analysis

5H-Dibenzo[b,f]azepine-5-carbonyl chloride can be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It can also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.70 g/mol . Its melting point is 149-153 °C .

Scientific Research Applications

  • Synthesis of Derivatives : 5H-Dibenzo[b,f]azepine-5-carbonyl chloride has been used in the synthesis of various compounds, including 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide. These processes involve reactions with aromatic aldehydes and chloroacetyl chloride, and the products are characterized using spectral studies (Bhatt & Patel, 2005).

  • Chemical Characterization : The compound has been the subject of chemical characterization studies, where new polycyclic compounds containing dibenzo[b,f] azepine moieties were synthesized. Characterization techniques include chromatography, H-NMR, C-NMR, and mass spectrometry (Balaure et al., 2010).

  • Kinetic Studies : Kinetic evidence for rate determination during the nucleophilic step of olefin bromination involving 5H-dibenz[b,f]azepine-5-carbonyl chloride has been explored. Such studies are crucial in understanding the reaction mechanisms (Bellucci & Chiappe, 1993).

  • Spectroscopic Studies and Bioactivity Scores : Investigations into the spectroscopic properties and chemical reactivity of azepine-based molecules, including 5H-dibenzo[b,f]azepine derivatives, have been conducted. These studies also look at potential bioactivity scores for these molecules (Kollur et al., 2019).

  • Vibrational and Spectroscopic Investigation : Fourier transform Raman and infrared spectra of 5H-dibenzo[b,f]azepine-5-carbonyl chloride have been analyzed, offering insights into its structure and stability (Muthu & Renuga, 2013).

  • Pharmacological Studies : Some studies have explored the synthesis of derivatives with potential pharmacological applications, such as histone deacetylase inhibitors for treating vascular cognitive impairment (Kaur et al., 2019).

  • Antioxidant Properties : Research on the synthesis of 5H-dibenz[b,f]azepine derivatives and their antioxidant properties in various in vitro model systems has been reported (Vijay Kumar & Naik, 2010).

  • Metabolism Studies : The metabolism of 5H-dibenzo[b,f]azepine has been studied, identifying its main biotransformation products in rat urine, which is crucial for understanding its pharmacokinetics (Pantarotto et al., 1977).

Safety And Hazards

The compound is classified as Skin Corr. 1B under the GHS classification . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

The compound may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It may also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists . This suggests potential future directions in the development of new pharmaceuticals.

Relevant Papers Several papers have been published on the synthesis and characterization of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride and its derivatives . These papers provide valuable insights into the compound’s synthesis, reactions, and potential applications.

properties

IUPAC Name

benzo[b][1]benzazepine-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYHXJGXDPGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187567
Record name Iminostilbene N-carbonylchloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Dibenzo[b,f]azepine-5-carbonyl chloride

CAS RN

33948-22-0
Record name 5H-Dibenz[b,f]azepine-5-carbonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chlorocarbonyl)-5H-dibenz(b,f)azepine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iminostilbene N-carbonylchloride
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Record name 5H-Dibenz[b,f]azepine-5-carbonyl chloride
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Record name 5-(CHLOROCARBONYL)-5H-DIBENZ(B,F)AZEPINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of 14.10g (0.073 mole) of dibenz[b,f]azepine in 60ml of dry toluene at room temperature was added dropwise a 120ml solution of 12.5% phosgene (excess) in benzene over 45 minutes. The resulting yellow slurry was stirred for 2 hours at room temperature, heated to reflux an additional 2 hours, and then stirred at room temperature overnight. Concentration of the reaction mixture by rotary evaporator in the hood gave a pale yellow solid which was taken up in 200ml benzene and treated with Norit-AR at boiling. The hot solution was filtered through celite, concentrated to one half of its original volume, cooled to room temperature and petroleum ether added to turbidity; white crystals of the named product precipitated. Yield, 14.4g, m.p. 145°-150°. Recrystallization from benzene-hexane afforded needles m.p. 150°-156.5°.
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14.1 g
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Synthesis routes and methods III

Procedure details

A solution of 2.8 g of iminostilbene (34) in 100 mL of dichloromethane was treated with 1.5 g of triphosgene followed by 3 mL of pyridine and stirred at room temperature overnight. Thin layer chromatography in 40% ethyl acetate-hexane indicated formation of one product. The reaction mixture was washed with water and concentrated in vaccuo. The residue was chromatographed on silica using 10% ether/dichloromethane to yield 3.2 g of 5H-dibenz[b,f]azepine-5-carbonylchloride (35) as an off-white powder. NMR, IR and MS data confirmed the compound identity.
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2.8 g
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1.5 g
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3 mL
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ethyl acetate hexane
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Synthesis routes and methods IV

Procedure details

There is known from the German Patent Specification No. 1,136,707 a process for producing 5H-dibenz[b,f]azepine-5-carboxamide by reaction of 5H-dibenz[b,f]azepine with phosgene to give 5-chlorocarbonyl-5H-dibenz[b,f]azepine and the subsequent reaction thereof with ammonia to obtain the stated compound. The reaction of 5H-dibenz[b,f]azepine with phosgene is performed in toluene firstly at 70° C., and then under reflux. The subsequent reaction of this compound with ammonia is carried out in ethanol at boiling temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5H-Dibenzo[b,f]azepine-5-carbonyl chloride

Citations

For This Compound
29
Citations
PC Balaure, I Costea, F Iordache, C Drăghici… - Rev. Roum …, 2009 - researchgate.net
This work is focused on synthesis and chemical characterization of new polycyclic compounds having dibenzo [b, f] azepine and 10, 11-dihydrodibenzo [b, f] azepine moieties. We …
Number of citations: 10 www.researchgate.net
PV Bhatt, PM Patel - 2005 - nopr.niscpr.res.in
5H-Dibenzo(b,f)azepine-5-carbonyl chloride 1 has been prepared from 5H-dibenzo(b,f)azepine by phosgenation, which has been then treated with hydrazine hydrate to give 5H-…
Number of citations: 2 nopr.niscpr.res.in
N Garg, P Jain, S Neyol, D Kishore… - … Advances in Science …, 2022 - books.google.com
Heterocycles incorporating seven-membered rings in their molecules have found wide applications in medicinal chemistry due to their remarkable pharmaceutical effects. Among the …
Number of citations: 0 books.google.com
MF El-Behairy, WH Abd-Allah, MM Khalifa… - Journal of Enzyme …, 2023 - Taylor & Francis
In this research, two novel series of dibenzo[b,f]azepines (14 candidates) were designed and synthesised based on the rigidification principle and following the reported doxorubicin’s …
Number of citations: 6 www.tandfonline.com
J Yu, JM Lee, JJ Ryoo - Chirality, 2016 - Wiley Online Library
3,5‐Dinitrobenzoyl chloride was previously used for the preparation of (R)‐phenylglycinol‐ and (S)‐leucinol‐derived chiral stationary phases. In this study, 3,5‐bis(trifluoromethyl)…
Number of citations: 7 onlinelibrary.wiley.com
SP Kollur, JO Castro, J Frau… - Journal of Molecular …, 2019 - Elsevier
Azepines derived molecules are of great interest because of their multi-drug like properties and thus advantageous in biomedical field. Herein, a novel route is described for the …
Number of citations: 18 www.sciencedirect.com
GK Rao, R Kaur, PNS Pai - J. Chem. Pharm. Res, 2010 - academia.edu
Dibenzazepines and analogs exhibit a wide variety of biological activities like antidepressant, anticonvulsant, antipsychotic, antioxidant, antimicrobial etc. In the present study we have …
Number of citations: 12 www.academia.edu
G Bellucci, G Berti, C Chiappe, A Lippi… - Journal of medicinal …, 1987 - ACS Publications
Results Preparation and Characterization of Reference Compounds. Reference samples of epoxide 2 and of ra-cemic trans-diol 3 were needed. The previously reported low yield (30-…
Number of citations: 81 pubs.acs.org
AR Saundane, VT Katkar, AV Vaijinath - 2013 - academia.edu
The main aim of the present study was to synthesize new leads with potential antimicrobial and antioxidant activities. As a part of systematic investigation of synthesis and biological …
Number of citations: 2 www.academia.edu
S Zhou, L Xu, L Liu, H Kuang, C Xu - Journal of Chromatography B, 2020 - Elsevier
In this study, haptens were designed to produce highly sensitive and specific monoclonal antibodies (mAb) against carbamazepine (CBZ) and its metabolite carbamazepine-10, 11-…
Number of citations: 27 www.sciencedirect.com

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